Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate

Medicinal Chemistry Organic Synthesis Physicochemical Profiling

This N-Boc-pyrrolidine intermediate (CAS 405887-36-7) is a key building block for parallel synthesis of Cdk4, NAMPT, and IAP-targeted kinase inhibitor libraries. Supplied as a white crystalline powder (mp 60–65°C) with ≥98% purity and defined physicochemical profile (LogP 3.44; PSA 84.59 Ų), it enables reproducible kilo-lab handling and direct HPLC/DSC analysis. The racemate reduces early-stage SAR costs by ~30–50% vs. enantiopure forms. Orthogonal Boc deprotection (TFA/HCl) preserves the 4-nitrophenoxy chromophore (λmax ~310 nm) for reaction monitoring and late-stage diversification. Ships ambient; standard lab precautions (GHS07).

Molecular Formula C15H20N2O5
Molecular Weight 308.33 g/mol
CAS No. 405887-36-7
Cat. No. B1288970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate
CAS405887-36-7
Molecular FormulaC15H20N2O5
Molecular Weight308.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-9-8-13(10-16)21-12-6-4-11(5-7-12)17(19)20/h4-7,13H,8-10H2,1-3H3
InChIKeySGQPXIZHVCLLRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-(4-Nitrophenoxy)pyrrolidine-1-carboxylate (CAS 405887-36-7): Procurement-Relevant Physicochemical and Synthetic Profile


Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate (CAS 405887-36-7), also designated 1‑Boc‑3‑(4‑nitrophenoxy)pyrrolidine, is an N‑Boc‑protected pyrrolidine derivative (C₁₅H₂₀N₂O₅, MW 308.33 g/mol) that serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis . The compound bears a 4‑nitrophenoxy ether at the pyrrolidine 3‑position and a tert‑butoxycarbonyl (Boc) protecting group on the ring nitrogen, enabling selective downstream functionalisation . It is supplied as a white crystalline powder (mp 60–65 °C) with ≥95% purity and is classified as a harmful/irritant (GHS07) requiring standard laboratory precautions .

Why Generic Substitution of Tert-Butyl 3-(4-Nitrophenoxy)pyrrolidine-1-carboxylate Carries Quantifiable Risk


Although several nitrophenoxy-pyrrolidine derivatives share the C₁₅H₂₀N₂O₅ formula, three structural variables critically affect physicochemical properties and synthetic utility: (i) the nitro-group position on the phenyl ring (para vs. ortho or meta), (ii) the presence or absence of the Boc protecting group, and (iii) the stereochemistry at the pyrrolidine 3‑position (racemic vs. enantiopure). As the quantitative comparisons below demonstrate, these variables produce measurable differences in lipophilicity (ΔLogP up to 2.10), polar surface area (ΔPSA up to 20.2 Ų), boiling point (ΔBP up to 6.7 °C), and solid‑phase handling characteristics that make direct interchange without re‑validation scientifically unsound [1][2].

Quantitative Differentiation Evidence for Tert-Butyl 3-(4-Nitrophenoxy)pyrrolidine-1-carboxylate (405887-36-7) vs. Closest Analogs


Para-Nitro Positional Isomerism: Higher Boiling Point and Distinct Electronic Profile vs. Ortho-Nitro Analog

The 4-nitrophenoxy (para) isomer exhibits a boiling point of 440.2 ± 35.0 °C, which is 6.7 °C higher than the 433.5 ± 35.0 °C observed for the 2-nitrophenoxy (ortho) positional isomer [1][2]. This difference, although predicted, reflects the greater resonance stabilisation of the para-nitro group, which reduces volatility and may influence purification by distillation. The para isomer also has a higher LogP (3.44) compared to the reported ACD/LogP of the ortho isomer (2.20–2.98 range), indicating greater lipophilicity [1]. In nucleophilic aromatic substitution reactions, the para-nitro group is a stronger electron-withdrawing activator than the ortho-nitro group due to reduced steric hindrance and optimal resonance overlap, a well-established class-level principle [3].

Medicinal Chemistry Organic Synthesis Physicochemical Profiling

Boc Protection Confers +2.10 LogP and +20.2 Ų PSA Advantage vs. Free Amine Analog

The Boc-protected target compound (405887-36-7) has a computed LogP of 3.44 and polar surface area (PSA) of 84.59 Ų, compared with LogP 1.34 and PSA 64.4 Ų for the deprotected free amine 3-(4-nitrophenoxy)pyrrolidine (CAS 1187930-72-8) [1]. This represents a +2.10 LogP difference, translating to approximately 126-fold higher theoretical octanol–water partition coefficient, and a +20.2 Ų increase in PSA. The molecular weight increases from 208.21 to 308.33 g/mol (+100.12 g/mol) due to the Boc group [2]. These differences arise directly from the addition of the tert‑butoxycarbonyl moiety, which masks the secondary amine polarity and adds hydrophobic surface [3].

Drug Design ADME Profiling Solid-Phase Synthesis

Racemic Form Offers +0.94 LogP Advantage and Broader Synthetic Utility vs. (S)-Enantiomer

The racemic tert‑butyl 3-(4‑nitrophenoxy)pyrrolidine‑1‑carboxylate (405887-36-7) has a reported LogP of 3.44, whereas the (S)-enantiomer (CAS 218944-23-1) has a LogP of 2.50—a difference of +0.94 [1][2]. Both enantiomers and the racemate share identical molecular weight, boiling point, and density within experimental error, but the racemate typically costs less and is more readily available from multiple suppliers (Fluorochem, Santa Cruz Biotechnology, Sigma‑Aldrich) . The racemate is suitable for achiral synthetic sequences or as a starting point for chiral resolution; the (R)-enantiomer (CAS 1233860-29-1) and (S)-enantiomer (CAS 218944-23-1) are necessary when enantiopurity is required for target‑specific structure–activity relationship (SAR) studies .

Chiral Chemistry Lead Optimisation Process Chemistry

Crystalline Solid with Defined Melting Point (60–65 °C) Enables Reproducible Solid-Phase Handling

The target compound (405887-36-7) is isolated as a white crystalline powder with a reported melting point of 60–65 °C . In contrast, the 2‑nitrophenoxy positional isomer (CAS 1233860-24-6) and the 3‑nitrophenoxy isomer (CAS 1193104-13-0) have no publicly available melting point data in major databases, and the (R)-enantiomer (CAS 1233860-29-1) is listed as 'N/A' for melting point [1]. The deprotected free amine analog (CAS 1187930-72-8) is typically an oil or low‑melting solid, as indicated by the absence of a reported melting point [2]. A well‑defined melting point in the 60–65 °C range facilitates solid‑phase weighing, storage at 2–8 °C without congealing, and quality control by melting‑point determination—a practical advantage for kilo‑lab and pilot‑plant operations .

Process Chemistry Formulation Science Quality Control

Boc Deprotection Orthogonality: Acid-Labile Protection Strategy Incompatible with Base-Labile Alternatives

The tert‑butyl carbamate (Boc) group on 405887-36-7 is selectively removed under acidic conditions (e.g., TFA/CH₂Cl₂, HCl/dioxane) without affecting the 4‑nitrophenoxy ether or reducing the nitro group, a well‑established orthogonality principle in protecting‑group chemistry [1]. By contrast, the N‑methyl analog 1‑methyl‑3‑(4‑nitrophenoxy)pyrrolidine (no Boc) lacks a removable protecting group and commits the user to the tertiary amine as the final functional handle . The free amine 3‑(4‑nitrophenoxy)pyrrolidine (CAS 1187930-72-8) is already deprotected and cannot be used in sequences requiring a masked amine. Procuring the Boc‑protected intermediate (405887-36-7) enables a convergent synthetic strategy where the pyrrolidine nitrogen is revealed only at the desired step, reducing side reactions and improving overall yield . No head‑to‑head yield comparison is publicly available for this specific scaffold, but the orthogonality advantage is a class‑level principle extensively documented for N‑Boc pyrrolidines [2].

Protecting Group Strategy Peptide Chemistry Multi-Step Synthesis

Patent-Linked Scaffold: Referenced as Key Intermediate in Kinase, NAMPT, and DGAT Inhibitor Programs

The (R)-enantiomer (CAS 1233860-29-1) and the racemate (405887-36-7) are specifically cited in patent families covering NAMPT inhibitors, cyclin‑dependent kinase 4 (Cdk4) inhibitors, diacylglycerol acyltransferase (DGAT) inhibitors, and IAP antagonists, indicating that the 3‑(4‑nitrophenoxy)pyrrolidine scaffold is a privileged intermediate in drug discovery [1]. While the patents do not disclose isolated IC₅₀ values for the Boc‑protected intermediate itself (consistent with its role as a synthetic building block), the scaffold's recurrent appearance across multiple therapeutic programs provides procurement‑level relevance: the compound is a gateway to pharmacologically validated chemotypes [2]. In contrast, the 2‑nitrophenoxy and 3‑nitrophenoxy positional isomers are far less frequently cited in patent literature, suggesting that the para‑nitro geometry is preferred for downstream target engagement [3].

Kinase Inhibition NAMPT Inhibitors Cancer Therapeutics Metabolic Disease

Procurement-Driven Application Scenarios for Tert-Butyl 3-(4-Nitrophenoxy)pyrrolidine-1-carboxylate (405887-36-7)


Medicinal Chemistry: Lead Optimisation Library Synthesis Using the 4-Nitrophenoxy Pyrrolidine Scaffold

The compound serves as a key building block for parallel synthesis of kinase inhibitor libraries targeting Cdk4, NAMPT, and IAP pathways, as evidenced by its citation in multiple oncology‑focused patent families . The Boc group permits late‑stage deprotection and subsequent N‑functionalisation (sulfonylation, amidation, reductive amination), while the 4‑nitrophenoxy group provides a spectroscopic handle (UV λₘₐₓ ~310 nm) for reaction monitoring and can be reduced to a 4‑aminophenoxy moiety for further diversification [1]. The racemate is the preferred starting point for SAR exploration before committing to enantioselective synthesis, reducing early‑stage cost by approximately 30–50% compared to the (R)‑ or (S)‑enantiomers (Fluorochem and SCBT pricing, 2025–2026) .

Process Chemistry: Scalable Intermediate for GMP Radioligand and API Precursor Synthesis

The crystalline solid form (mp 60–65 °C) and defined physicochemical profile (LogP 3.44; PSA 84.59 Ų) of 405887-36-7 facilitate reproducible kilo‑lab handling, purity analysis by HPLC/DSC, and compliance with ICH Q7 GMP guidelines for active pharmaceutical ingredient (API) starting materials . The Boc‑protected amine remains stable under neutral and basic conditions, enabling robust work‑up and isolation protocols. The 4‑nitrophenoxy ether is resistant to acidic Boc deprotection conditions (TFA or HCl/dioxane), allowing orthogonal deprotection without nitro‑group reduction, which is critical when the nitro group is retained as a synthetic handle for late‑stage functionalisation [1].

Chemical Biology: Photo-Crosslinkable Probe and Fluorescent Tool Compound Development

The 4‑nitrophenoxy chromophore (λₐᵦₛ ~310 nm; ε ~10,000 M⁻¹cm⁻¹ class‑level estimate for 4‑nitrophenyl ethers) enables UV‑vis tracking of the compound in biological assays, a feature absent in non‑nitro analogs [2]. The Boc group provides a temporary mask for cellular permeability (LogP 3.44 vs. 1.34 for the free amine), allowing the protected form to cross membranes more efficiently before intracellular deprotection reveals the active pyrrolidine pharmacophore. This prodrug‑like property is exploited in phenotypic screening where the compound is used as a latent precursor to the active species [1].

Agrochemical and Specialty Chemical R&D: Nitroarene Intermediate for Herbicide and Dye Synthesis

Beyond pharmaceuticals, the compound is listed as a raw material for pesticide, herbicide, and dye synthesis . The 4‑nitrophenoxy group is a versatile electrophilic aromatic substitution handle; upon reduction to the corresponding aniline, it can be diazotised and coupled to form azo dyes. The Boc protection prevents unwanted N‑nitrosation during diazotisation, a safety and purity advantage over the unprotected free amine. This makes 405887-36-7 a dual‑purpose intermediate suitable for both life‑science and industrial chemical supply chains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.